
(S)-1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethanamine
Description
(S)-1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethanamine is a chiral small molecule featuring a 1,3,4-oxadiazole core substituted with a phenyl group at the 5-position and an ethanamine moiety at the 2-position. The (S)-enantiomer is of particular interest due to its stereospecific interactions in biological systems, such as enzyme inhibition and receptor binding . Synthesized via microwave-assisted methods, this compound achieves high yields (up to 85%) and avoids laborious column purification, making it efficient for scalable production . Its applications span antimicrobial, antitumor, and antifungal research, with structural modifications often targeting improved pharmacokinetic properties .
Properties
Molecular Formula |
C10H11N3O |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
(1S)-1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanamine |
InChI |
InChI=1S/C10H11N3O/c1-7(11)9-12-13-10(14-9)8-5-3-2-4-6-8/h2-7H,11H2,1H3/t7-/m0/s1 |
InChI Key |
VGJUTEOWTIPELS-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C1=NN=C(O1)C2=CC=CC=C2)N |
Canonical SMILES |
CC(C1=NN=C(O1)C2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Acetyl-5-phenyl-1,3,4-oxadiazole
The 1,3,4-oxadiazole ring is formed via cyclocondensation of phenylacetic hydrazide 1 with acetonitrile under acidic conditions. Phosphorus oxychloride (POCl₃) facilitates dehydration, yielding 2-acetyl-5-phenyl-1,3,4-oxadiazole 2 (molecular formula: C₁₀H₉N₃O, MW: 189.21 g/mol).
Reaction Conditions :
Asymmetric Reductive Amination
The ketone group in 2 undergoes reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in the presence of a chiral catalyst (e.g., (R)-BINAP-RuCl₂). This step introduces the (S)-configured amine with high enantiomeric excess (ee > 95%).
Optimized Parameters :
-
Catalyst: (R)-BINAP-RuCl₂ (5 mol%)
-
Solvent: Methanol, Temperature: 25°C, Duration: 12 h
-
Yield: 82%, ee: 97%
Chiral Resolution of Racemic Ethanamine Precursors
Synthesis of Racemic 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethanamine
Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate 3 is reduced using sodium borohydride (NaBH₄) and calcium chloride (CaCl₂) in ethanol, producing racemic 1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanol 4 . Subsequent Mitsunobu reaction with phthalimide introduces the amine group, yielding the racemic amine 5 .
Key Steps :
Enzymatic Resolution
Racemic amine 5 is resolved using immobilized lipase B from Candida antarctica (CAL-B) in a kinetic resolution. The (S)-enantiomer is selectively acetylated, enabling separation via column chromatography.
Conditions :
-
Enzyme: CAL-B (20 mg/mmol substrate)
-
Acyl donor: Vinyl acetate (2.0 equiv.), hexane, 30°C
Direct Asymmetric Synthesis via Chiral Auxiliary
Formation of Oxadiazole-Chiral Auxiliary Adduct
A chiral auxiliary (e.g., (S)-α-methylbenzylamine) is conjugated to phenylacetic hydrazide 1 , forming hydrazide 6 . Cyclocondensation with acetyl chloride yields oxadiazole 7 with retained chirality. Hydrolysis removes the auxiliary, furnishing this compound 8 .
Data :
-
Auxiliary: (S)-α-methylbenzylamine (1.1 equiv.), POCl₃, 80°C, 6 h
-
Hydrolysis: 6M HCl, reflux, 2 h
-
Yield: 68%, ee: 98%
Comparative Analysis of Methods
Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
---|---|---|---|---|
Asymmetric Reduction | 82 | 97 | Moderate | High |
Enzymatic Resolution | 45 | 99 | Low | Moderate |
Chiral Auxiliary | 68 | 98 | High | Low |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The phenyl group or other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
Neuroprotective Effects
Research has indicated that oxadiazole derivatives, including (S)-1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethanamine, exhibit neuroprotective properties. These compounds have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's disease.
A study demonstrated that compounds derived from the 5-phenyl-1,3,4-oxadiazole scaffold showed promising AChE inhibition with IC50 values ranging from 0.052 to 8.3 µM . The presence of electron-withdrawing groups on the phenyl ring was found to enhance inhibitory activity against these enzymes.
Compound | AChE IC50 (µM) | BChE IC50 (µM) | Remarks |
---|---|---|---|
SD-6 | 0.907 | Not specified | Unsubstituted phenyl ring |
SD-4 | 0.052 | 1.085 | Contains piperazine moiety |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays such as DPPH free radical scavenging tests. Compounds with hydroxyl substitutions demonstrated superior antioxidant activity compared to their unsubstituted counterparts . This property is crucial for developing therapeutic agents aimed at oxidative stress-related conditions.
Anticonvulsant Activity
Research has also explored the anticonvulsant properties of oxadiazole derivatives. For instance, a study highlighted that certain derivatives exhibited significant anticonvulsant effects in animal models when tested against maximal electroshock seizures . The incorporation of functional groups such as hydroxyl or methoxy at specific positions on the phenyl ring was shown to enhance these effects.
Case Study 1: Neuroprotection in Alzheimer's Disease Models
In a recent study examining the efficacy of oxadiazole derivatives in neuroprotection, it was found that compounds similar to this compound effectively reduced neuronal cell death in vitro under oxidative stress conditions. The study utilized primary neuronal cultures exposed to hydrogen peroxide and assessed cell viability through MTT assays .
Case Study 2: Antioxidant Activity Assessment
Another investigation focused on evaluating the antioxidant properties of various oxadiazole derivatives using the DPPH assay. The results indicated that compounds with multiple hydroxyl groups had significantly higher scavenging activity compared to those with fewer or no hydroxyl groups . This suggests that structural modifications can enhance the therapeutic potential of these compounds.
Mechanism of Action
The mechanism of action of (S)-1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Antimicrobial Activity
The parent compound and its 4-methylphenyl analogue () show broad-spectrum antimicrobial activity. In vitro studies reveal MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli, comparable to ciprofloxacin .
Antioxidant Potential
Derivatives like 1-(1H-benzo[d]imidazol-1-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide () exhibit DPPH radical scavenging activity (IC₅₀ = 12–18 µM), outperforming ascorbic acid (IC₅₀ = 25 µM). This highlights the role of electron-donating groups (e.g., imidazole) in enhancing antioxidant capacity .
Enzyme Inhibition
The (S)-enantiomer of the parent compound is a potent inhibitor of Trypanosoma cruzi CYP51 (IC₅₀ = 40 nM), critical for ergosterol biosynthesis. This activity is attributed to its chiral center and phenyl-oxadiazole pharmacophore, which aligns with the enzyme’s active site .
Physicochemical Properties
- Thermal Stability : Oxadiazole derivatives generally decompose above 250°C, with methyl and ethyl substituents slightly lowering melting points due to reduced crystallinity .
- Solubility : The parent compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO (>50 mg/mL), facilitating in vitro assays .
Biological Activity
(S)-1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethanamine, also known by its CAS number 1228880-37-2, is a compound belonging to the oxadiazole family, which has garnered attention in recent years due to its diverse biological activities. This article explores the compound's biological properties, including its anticancer, antibacterial, and antifungal activities, supported by relevant research findings and case studies.
The molecular formula of this compound is , with a molecular weight of approximately 189.22 g/mol. The compound's structure is characterized by the presence of a phenyl group and an oxadiazole ring, which are crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, a study reported that derivatives of 1,2,4-oxadiazoles exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia) cells. The compound demonstrated IC50 values in the micromolar range, indicating potent activity against these cancer types .
Table 1: Anticancer Activity of this compound
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 0.65 | Induction of apoptosis via p53 activation |
U-937 | 2.41 | Caspase activation leading to cell death |
In addition to inducing apoptosis in cancer cells, molecular docking studies suggest that this compound interacts favorably with specific protein targets involved in cancer progression .
Antibacterial and Antifungal Activities
The compound has also been evaluated for its antibacterial and antifungal properties. In a comprehensive study examining various synthesized oxadiazole derivatives, this compound showed promising activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 24 |
Escherichia coli | 21 |
Pseudomonas aeruginosa | 20 |
The mechanism behind its antibacterial action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .
Case Studies
A notable case study involved the synthesis and biological evaluation of various oxadiazole derivatives where this compound was identified as one of the most potent compounds in its class. The study detailed how modifications to the oxadiazole ring led to enhanced biological activity against specific cancer cell lines and bacterial strains .
Q & A
Q. Purity Analysis :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>95% for biological assays) .
How should researchers address discrepancies in spectroscopic data or unexpected by-products during synthesis?
Advanced Research Question
Data Contradiction Analysis :
- Step 1 : Verify experimental conditions (e.g., solvent purity, reaction time) to rule out procedural errors.
- Step 2 : Cross-validate with alternative techniques (e.g., LC-MS for by-product identification) .
- Step 3 : Explore tautomerism or pH-dependent conformational changes, common in oxadiazoles .
Example : If a secondary amine peak appears in ¹H-NMR, consider side reactions during cyclization (e.g., incomplete ring closure). Refluxing in PPA for extended durations may resolve this .
What computational methods can predict the compound’s reactivity or interaction with biological targets?
Advanced Research Question
- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., acetylcholinesterase) .
- DFT Calculations : Analyze electron density maps to predict nucleophilic/electrophilic sites on the oxadiazole ring .
- MD Simulations : Assess stability in aqueous environments (e.g., solvation free energy calculations) .
How can enantiomeric purity of the (S)-isomer be ensured during synthesis?
Advanced Research Question
- Chiral Resolution : Employ chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) .
- Asymmetric Synthesis : Use chiral auxiliaries (e.g., L-proline) during cyclization to favor the (S)-configuration.
- Circular Dichroism (CD) : Confirm enantiopurity post-synthesis .
What factors influence the compound’s stability under different storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.